molecular formula C12H8ClNO3 B6390421 5-(2-Chloro-5-hydroxyphenyl)picolinic acid CAS No. 1261962-27-9

5-(2-Chloro-5-hydroxyphenyl)picolinic acid

Cat. No.: B6390421
CAS No.: 1261962-27-9
M. Wt: 249.65 g/mol
InChI Key: XXGJBNCYPAAVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-5-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a chloro and hydroxy substituent on the phenyl ring, which is attached to the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)picolinic acid typically involves the chlorination and hydroxylation of a phenyl ring followed by its attachment to a picolinic acid moiety. One common method involves the use of 2-chloro-5-hydroxybenzaldehyde as a starting material. This compound undergoes a condensation reaction with picolinic acid under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation reactions. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 5-(2-Chloro-5-oxophenyl)picolinic acid.

    Reduction: Formation of 5-(2-Hydroxyphenyl)picolinic acid.

    Substitution: Formation of 5-(2-Amino-5-hydroxyphenyl)picolinic acid or 5-(2-Methoxy-5-hydroxyphenyl)picolinic acid.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups on the phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function, which is of interest in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler analog without the chloro and hydroxy substituents.

    5-Chloro-2-picolinic acid: Lacks the hydroxy group on the phenyl ring.

    2-Hydroxy-5-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of the picolinic acid moiety.

Uniqueness

5-(2-Chloro-5-hydroxyphenyl)picolinic acid is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-3-2-8(15)5-9(10)7-1-4-11(12(16)17)14-6-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGJBNCYPAAVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.